3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidine core. Its molecular formula is C₁₁H₁₁ClN₂O, with a monoisotopic mass of 262.063968 Da . The compound is characterized by a 2-methyl group at the pyrimidine ring and a 2-chloroethyl substituent at position 3 (Figure 1).
Synthesis: The compound is synthesized via cyclization of 2-aminopyridine derivatives with α-acetyl-γ-butyrolactone, followed by chlorination using phosphorus oxychloride (POCl₃) . The reaction is monitored by TLC, and the product is purified via recrystallization .
Applications: This compound is a critical intermediate in synthesizing antipsychotics like risperidone and paliperidone . Its structural framework enables modifications for diverse pharmacological activities, including antibacterial and antinociceptive effects .
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTGLYCNMGGMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194041 | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-70-0 | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Alkylation of Ethyl Acetoacetate
The synthesis begins with the alkylation of ethyl acetoacetate using 1-bromo-2-chloroethane. In a nitrogen-protected environment, sodium hydride (60%) in dried DMF facilitates deprotonation at -20°C. Ethyl acetoacetate is added dropwise, followed by 1-bromo-2-chloroethane. The mixture is heated to 100°C for 10–12 hours, yielding ethyl 2-acetyl-4-chlorobutyrate with a 97% efficiency.
Key Conditions
-
Solvent: DMF
-
Base: NaH (60%)
-
Temperature: -20°C (initial), 100°C (reflux)
-
Yield: 97%
Cyclocondensation with 2-Aminopyridine
The alkylated product undergoes cyclocondensation with 2-aminopyridine in the presence of imidazole hydrochloride. At 100–110°C, the reaction forms the pyrido[1,2-a]pyrimidin-4-one core. Post-reaction purification involves methanol dissolution, activated carbon decolorization, and solvent removal, yielding 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Reaction Parameters
-
Catalyst: Imidazole hydrochloride
-
Temperature: 100–110°C
-
Duration: 6 hours
-
Purification: Methanol recrystallization
Cyclocondensation with Subsequent Chlorination
Formation of Hydroxyethyl Intermediate
An alternative route involves condensing 2-amino-3-pyridinol with 3-acetyldihydro-2(3H)-furanone in inert solvents (e.g., n-butanol or chlorobenzene) without acid catalysts. This yields 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, avoiding phosphoryl chloride or thionyl chloride in the initial step.
Advantages
-
Eliminates corrosive acid catalysts
-
Simplified purification via 2-propanolic HCl addition
Chlorination with Thionyl Chloride
The hydroxyethyl intermediate is treated with thionyl chloride in DMF to substitute the hydroxyl group with chlorine. This exothermic reaction requires careful temperature control (20–25°C) to prevent side reactions. The final product is isolated via filtration and drying.
Optimized Conditions
-
Chlorinating Agent: Thionyl chloride
-
Solvent: DMF
-
Temperature: 20–25°C
-
Yield: 85–90%
Alternative Synthetic Routes
Hydrogenation of Pyridine Derivatives
A patent describes hydrogenating this compound in 6N HCl with palladium catalyst under 35 psi H₂. This reduces the pyridine ring to a tetrahydropyridine, though the product is a derivative rather than the target compound.
Applications
-
Intermediate for saturated analogs
-
Requires post-hydrogenation purification
Benzyloxy-Protected Synthesis
For oxygen-sensitive reactions, a benzyloxy-protected precursor is synthesized. 2-Amino-3-benzyloxypyridine reacts with 3-acetyldihydro-2(3H)-furanone, followed by hydrogenolysis to remove the benzyl group. This method complicates scalability but offers precise control over reactive sites.
Comparative Analysis of Methods
Key Findings
-
The direct alkylation-cyclization method offers the highest yield (97%) and is industrially favored.
-
Chlorination of hydroxyethyl intermediates avoids harsh acids but requires additional steps.
-
Hydrogenation routes are niche, targeting specialized derivatives.
Optimization and Industrial Scaling
Solvent and Catalyst Selection
DMF and imidazole hydrochloride are optimal for cyclocondensation due to their high boiling points and catalytic efficiency. Substituting DMF with toluene reduces costs but lowers yields by 15–20%.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the pyrido[1,2-a]pyrimidin-4-one core can yield dihydropyrido[1,2-a]pyrimidin-4-one derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions (room temperature to 80°C) in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used under appropriate conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives such as azido, thiocyano, or amino derivatives can be formed.
Oxidation Products: Oxidation can yield hydroxylated or ketone derivatives.
Reduction Products: Reduction can produce dihydropyrido[1,2-a]pyrimidin-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several biological activities, making it a candidate for further study in therapeutic applications:
- Antitumor Activity:
- Antimicrobial Properties:
- Cytotoxic Effects:
Pharmaceutical Applications
The unique chemical structure of this compound allows it to interact with biological targets effectively. Its applications in pharmaceuticals include:
- Drug Development:
- Reference Standards:
Case Studies
Case Study 1: Antitumor Mechanism Investigation
A study published in Acta Crystallographica investigated the structural properties and biological activity of the compound. The findings highlighted its ability to form hydrogen bonds and π–π interactions, which are crucial for its antitumor activity .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound, suggesting avenues for drug development .
Wirkmechanismus
The mechanism of action of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. In the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological target and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The pyrido[1,2-a]pyrimidin-4-one scaffold allows functionalization at positions 2, 3, 6, 7, and 7. Key analogs and their substituent-driven properties are compared below:
Key Observations :
- Chloroethyl vs. Selenyl Groups : The chloroethyl group in the target compound enhances reactivity for nucleophilic substitution (critical for antipsychotic synthesis) , while selenyl derivatives exhibit unique redox properties for catalytic applications .
- Halogenation : 3-Chloro analogs (e.g., 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one) show higher electrophilicity, favoring cross-coupling reactions .
Pharmacological Profiles
Therapeutic Insights : While the target compound itself shows moderate antibacterial activity, its derivatives (e.g., risperidone) exhibit potent CNS effects due to piperidine/fluorobenzoyl modifications .
Biologische Aktivität
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, with the CAS number 41078-70-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and research findings.
The compound's molecular formula is with a molecular weight of approximately 222.67 g/mol. It features a chloroethyl group which is significant for its biological interactions. Below is a summary of its chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 41078-70-0 |
| Molecular Formula | C11H11ClN2O |
| Molecular Weight | 222.67 g/mol |
| Melting Point | 144°C - 148°C |
| Appearance | White to light yellow powder |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the chloroethyl and methyl groups into the pyrido-pyrimidine framework. The detailed synthesis pathways can vary, but they often include the use of specific reagents and catalysts to achieve high yields and purity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with DNA synthesis or repair processes.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For example, it has been reported to show activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to good efficacy compared to standard antimicrobial agents.
Case Studies
- Antitumor Efficacy in Cell Lines : A study evaluated the effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM for MCF-7 cells.
- Antimicrobial Screening : Another study screened various derivatives of pyrido[1,2-a]pyrimidin-4-one against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of substituents on the pyridine ring for enhancing biological activity. The following table summarizes some key findings from recent research:
Q & A
Q. What are the established synthetic routes for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic alkylation reactions. A common method involves reacting 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with 2-chloroethylating agents under reflux in solvents like methyl isobutyl ketone. For example, sodium carbonate and sodium iodide are used as bases and catalysts, respectively, to facilitate the substitution reaction at the 3-position of the pyrimidinone core . Phase-transfer catalysis (PTC) with tetrabutylammonium bromide and potassium carbonate can improve alkylation efficiency, particularly for halogenated intermediates . Yield optimization (up to 83%) is achieved through chromatographic purification (e.g., silica gel with ethyl acetate/methanol eluants) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 4.2546 Å, b = 11.6274 Å, c = 20.604 Å. The SHELX software suite (e.g., SHELXL for refinement) is used to analyze bond distances, angles, and intermolecular interactions . Weak C–H···N and C–H···Cl hydrogen bonds, along with π-π stacking of the fused pyrido-pyrimidinone system, stabilize the crystal lattice. The planar pyrimidinone ring (max deviation: 0.0148 Å) facilitates these interactions .
Q. What validated analytical methods ensure purity and stability of this compound under varying conditions?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is standard for purity assessment. Mass spectrometry (exact mass: 222.67 g/mol) and Fourier-transform infrared (FT-IR) spectroscopy validate molecular structure via characteristic carbonyl (C=O) and aromatic stretching frequencies . Stability studies under thermal and hydrolytic stress (e.g., 40–90°C, pH 1–13) should employ accelerated degradation protocols, monitored by thin-layer chromatography (TLC) or NMR to detect decomposition products .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets like aldose reductase (ALR2)?
Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina, GOLD) are employed to model ligand-target interactions. The pyrido-pyrimidinone scaffold’s planar structure allows π-π stacking with aromatic residues in ALR2’s active site, while substituents like the 2-methyl and 3-chloroethyl groups modulate binding affinity. Density functional theory (DFT) calculations (e.g., GAUSSIAN03) optimize geometries and electrostatic potentials, revealing critical hydrogen bonds between the carbonyl oxygen and catalytic residues (e.g., Tyr48) . Validation against experimental IC₅₀ values (micromolar range) ensures predictive accuracy .
Q. How can contradictions in reported biological activities of derivatives be resolved?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources). Standardized protocols (e.g., ALR2 inhibition assays using recombinant human enzyme) and structure-activity relationship (SAR) studies are critical. For example, hydroxyl or catechol moieties at the 6- or 9-positions enhance ALR2 inhibition, while methylating these groups abolishes activity . Cross-validation using orthogonal assays (e.g., antioxidant activity via DPPH radical scavenging) clarifies mechanistic contributions .
Q. What safety protocols are required for handling this compound given its toxicity profile?
Methodological Answer: The compound is classified under GHS as Acute Toxicity Category 3 (H301: toxic if swallowed) and Skin Sensitization Category 1 (H317). Handling requires PPE (gloves, goggles), fume hood use, and adherence to REACH regulations. Waste disposal must follow aquatic chronic toxicity guidelines (H411) due to environmental persistence . Acute toxicity studies in rodents (LD₅₀ determination) and Ames tests for mutagenicity are recommended for preclinical safety assessment .
Q. How does the 3-chloroethyl substituent influence reactivity in downstream derivatization?
Methodological Answer: The 3-chloroethyl group serves as a leaving group in nucleophilic substitutions, enabling conjugation with amines (e.g., piperidine derivatives in antipsychotic drug synthesis). Kinetic studies under varying pH and temperature reveal that polar aprotic solvents (e.g., DMF) and iodide catalysts (e.g., KI) accelerate SN2 reactions, as seen in risperidone synthesis . Competition with elimination pathways (e.g., dehydrohalogenation) is minimized by maintaining low temperatures (<90°C) and excess nucleophile .
Q. What crystallographic challenges arise when refining structures of halogenated pyrido-pyrimidinones?
Methodological Answer: Halogen atoms (e.g., Cl) introduce high electron density, complicating charge density modeling. Anisotropic refinement in SHELXL accounts for Cl displacement parameters, while Hirshfeld surface analysis quantifies Cl···H interactions. Twinning or disorder, common in flexible chloroethyl chains, is resolved using TWINABS and SQUEEZE algorithms to model solvent-accessible voids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
